![molecular formula C17H22N4O2S B6582122 N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide CAS No. 1210209-72-5](/img/structure/B6582122.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide, also known as PPES, is a synthetic piperazine derivative that has been used in a variety of scientific research applications. PPES is an analog of the piperazine-based drug, sertraline, and has been studied for its potential as an antidepressant and anxiolytic agent. PPES has also been studied for its potential to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. In addition, PPES has been studied for its potential to modulate the activity of various ion channels, including calcium, potassium, and sodium.
Applications De Recherche Scientifique
Neuroprotective Agents in Alzheimer’s Disease
This compound has been studied for its potential as a neuroprotective agent in the treatment of Alzheimer’s disease. It functions as an acetylcholinesterase inhibitor (AChEI), which helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory. Research has shown that derivatives of this compound can selectively inhibit acetylcholinesterase, making them promising candidates for Alzheimer’s therapy .
Anticonvulsant Activity
N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. This suggests their potential use in developing new treatments for epilepsy .
Antipsychotic Agents
The compound has also been explored for its antipsychotic properties. It acts on the central nervous system by modulating neurotransmitter activity, particularly dopamine and serotonin receptors. This makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
Antidepressant Activity
Research has indicated that this compound may have antidepressant effects. By interacting with serotonin receptors, it can help to regulate mood and alleviate symptoms of depression. This application is particularly important given the need for new and effective antidepressant medications .
Anti-inflammatory Agents
N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. This suggests its potential use in developing new antibiotics or antifungal medications .
These applications highlight the versatility and potential of N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide in various fields of medical research. If you need more detailed information on any specific application, feel free to ask!
Mécanisme D'action
Target of Action
The primary target of N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, acting as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . This can potentially enhance cognitive functions, making this compound of interest in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Result of Action
The result of the compound’s action is a decrease in the activity of AChE, leading to an increase in the concentration of ACh . This can potentially lead to enhanced cognitive functions, providing a symptomatic relief in diseases characterized by a deficiency of ACh, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-7-4-8-18-15-17)19-9-10-20-11-13-21(14-12-20)16-5-2-1-3-6-16/h1-8,15,19H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHRHUKNSRUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.